3-Phenoxybenzaldehyde
Overview
Description
3-Phenoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a phenoxy substituent group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds related to 3-phenoxybenzaldehyde often involves palladium-catalyzed cross-coupling reactions. For instance, a strategy involving palladium-catalyzed cross-coupling of 2-bromo-5-methoxybenzaldehyde with boronic acids has been developed to produce hydroxy analogues that are key intermediates for the synthesis of carcinogenic metabolites . Another related synthesis involves the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with phenols under carbon monoxide pressure to yield 3-phenoxy-1,3-dihydro-1-isobenzofuranones . Additionally, the synthesis of 4-fluoro-3-phenoxybenzaldehyde has been achieved through the Sommelet reaction, starting from 4-fluoro-3-phenoxytoluene and involving chlorination and subsequent reaction with hexamethylenetetramine .
Molecular Structure Analysis
The molecular structure of 3-phenoxybenzaldehyde and its derivatives can be studied using various spectroscopic techniques. For example, NMR spectroscopy has been used to study chlorinated 3,4-dihydroxybenzaldehydes, providing insights into the electronic environment of the hydrogen, carbon, and oxygen atoms within the molecule . The structural changes upon conversion of 3-hydroxybenzaldehyde to its oxyanion have also been investigated using IR spectroscopy and computational methods, revealing changes in the frequency and intensity of certain vibrational bands .
Chemical Reactions Analysis
The reactivity of 3-phenoxybenzaldehyde derivatives can be explored through their participation in various chemical reactions. The presence of reactive aldehyde and hydroxyl groups in oligo-3-hydroxybenzaldehyde, synthesized by oxidative polycondensation, suggests potential for further chemical transformations . The Vilsmeier-Hack reaction has been employed to synthesize 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol, demonstrating the versatility of benzaldehyde derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-phenoxybenzaldehyde and related compounds can be characterized by a range of analytical techniques. For instance, the thermal properties of oligo-3-hydroxybenzaldehyde have been studied using thermogravimetric analyses, indicating its thermal stability and decomposition pattern . The solubility and molecular weight of these compounds can also be determined, providing valuable information for their practical applications .
Scientific Research Applications
Biocide Intermediates : 3-Phenoxybenzaldehyde is used as an intermediate in the production of biocides. It is involved in the synthesis of specific 3-phenoxybenzyl compounds, which have applications in biocide production (Kauß, 2003).
Vasculoprotective Effects : Research has explored the vasculoprotective effects of 3-Hydroxybenzaldehyde, a precursor compound for phenolic compounds like Protocatechuic aldehyde (PCA), derived from 3-Phenoxybenzaldehyde. This study investigated its effects on endothelial cells, vascular smooth muscle cells, and in various animal models (Kong et al., 2016).
Detection and Quantitative Analysis : A method for the GC determination of 3-phenoxybenzaldehyde has been developed, employing a GC area normalization method, which is simple and efficient for analysis purposes (Wang Lu, 2012).
Electrochemical Detection : A biosensor using laccase enzymes was proposed for detecting 3-Phenoxybenzaldehyde, a biomarker for monitoring human exposure to pyrethroid pesticides. This biosensor demonstrated potential as an analytical tool for environmental monitoring (Esquivel-Blanco et al., 2021).
Colorimetric Detection : A colorimetric method was developed for detecting 3-Phenoxybenzaldehyde using surface molecularly imprinted polymers. This method demonstrated potential in the detection of pyrethroid pesticides in various environmental samples (Ye et al., 2018).
Safety And Hazards
3-Phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area . In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, rinse mouth and get medical attention .
Future Directions
3-Phenoxybenzaldehyde is a common metabolite of many active substances belonging to the pyrethroid group . Some pyrethroid active substances are approved for use in plant protection products in the European Union . This suggests that 3-Phenoxybenzaldehyde may continue to be an important compound in the development and application of pyrethroid pesticides .
properties
IUPAC Name |
3-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGCTNJRREZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3028005 | |
Record name | 3-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | 3-Phenoxybenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9695 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000164 [mmHg] | |
Record name | 3-Phenoxybenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9695 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Phenoxybenzaldehyde | |
CAS RN |
39515-51-0 | |
Record name | 3-Phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39515-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-phenoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZI2173196 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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